molecular formula C32H23Cl2N3O3S B4617533 (2E)-5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

(2E)-5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4617533
M. Wt: 600.5 g/mol
InChI Key: UJDOCTBSXLCYMC-WPWMEQJKSA-N
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Description

The compound “(2E)-5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule that belongs to the class of thiazolopyrimidines

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

Biologically, thiazolopyrimidines have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities.

Medicine

In medicine, such compounds are investigated for their therapeutic potential. They may act on specific molecular targets, such as kinases or receptors, to modulate biological pathways.

Industry

Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted anilines, chlorobenzaldehydes, and furan derivatives. The key steps may involve:

    Condensation Reactions: Formation of the thiazolopyrimidine core through condensation of appropriate precursors.

    Substitution Reactions: Introduction of chlorophenyl and furan groups via nucleophilic substitution.

    Cyclization: Formation of the fused ring system through intramolecular cyclization.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Benzimidazoles: Another class of heterocyclic compounds with diverse biological activities.

    Quinazolines: Known for their anticancer properties.

Uniqueness

This compound is unique due to its specific substituents and fused ring system, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(2E)-5-(4-chlorophenyl)-2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23Cl2N3O3S/c1-18-6-3-4-9-25(18)36-30(38)28-19(2)35-32-37(29(28)20-10-12-22(33)13-11-20)31(39)27(41-32)17-24-14-15-26(40-24)21-7-5-8-23(34)16-21/h3-17,29H,1-2H3,(H,36,38)/b27-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDOCTBSXLCYMC-WPWMEQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)C(=CC5=CC=C(O5)C6=CC(=CC=C6)Cl)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)/C(=C\C5=CC=C(O5)C6=CC(=CC=C6)Cl)/S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2E)-5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 3
(2E)-5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
(2E)-5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
(2E)-5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
(2E)-5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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